molecular formula C7H9NO5 B2713087 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate CAS No. 1609406-52-1; 51727-04-9

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate

Cat. No.: B2713087
CAS No.: 1609406-52-1; 51727-04-9
M. Wt: 187.151
InChI Key: DWNKLQIDCLVMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate is a chemical compound with the molecular formula C7H9NO5 It is a derivative of picolinic acid, characterized by the presence of hydroxyl and methoxy groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate typically involves the hydroxylation and methoxylation of picolinic acid derivatives. One common method includes the reaction of 4-hydroxy-5-methoxypyridine with suitable reagents under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypicolinic acid: Similar structure but lacks the hydroxyl group.

    5-Hydroxypicolinic acid: Similar structure but lacks the methoxy group.

    Picolinic acid: The parent compound without hydroxyl and methoxy substitutions.

Uniqueness

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

1609406-52-1; 51727-04-9

Molecular Formula

C7H9NO5

Molecular Weight

187.151

IUPAC Name

5-methoxy-4-oxo-1H-pyridine-2-carboxylic acid;hydrate

InChI

InChI=1S/C7H7NO4.H2O/c1-12-6-3-8-4(7(10)11)2-5(6)9;/h2-3H,1H3,(H,8,9)(H,10,11);1H2

InChI Key

DWNKLQIDCLVMRL-UHFFFAOYSA-N

SMILES

COC1=CNC(=CC1=O)C(=O)O.O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.